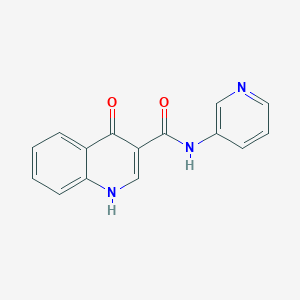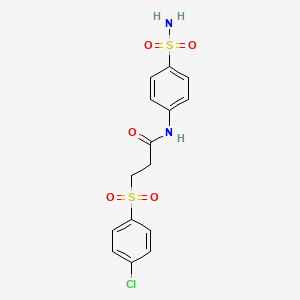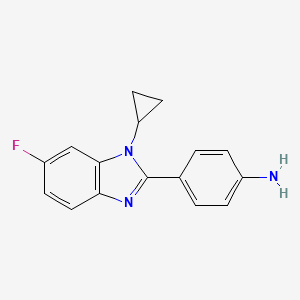![molecular formula C18H17FN2O3S B2427831 N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-19-6](/img/structure/B2427831.png)
N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonamide group (-SO2NH2), a pyrroloquinoline group, and a fluoro-methylphenyl group. These groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline group would form a bicyclic structure with nitrogen atoms, while the sulfonamide group would likely be attached to this core. The fluoro-methylphenyl group would add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which is a good nucleophile, and the fluoro-methylphenyl group, which could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure
The compound’s chemical structure consists of a fused bicyclic system with a sulfonamide group. It is characterized by a 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene core. The presence of the fluorine atom and the methyl group adds to its uniqueness. Researchers have synthesized this compound using various methods, including direct methods and full-matrix least-squares refinement .
Biological Activity
Anticancer Potential: Studies have explored the compound’s potential as an anticancer agent. Its structural features suggest interactions with cellular targets, making it a candidate for further investigation. Researchers have evaluated its cytotoxicity against cancer cell lines, including breast, lung, and colon cancer cells. Preliminary results indicate promising activity, but more in-depth studies are needed .
Anti-Inflammatory Properties: Given the sulfonamide moiety, the compound may exhibit anti-inflammatory effects. Researchers have examined its impact on inflammatory pathways, such as NF-κB and COX-2. In vitro and in vivo experiments suggest that it modulates inflammatory responses, making it relevant for drug development .
Medicinal Chemistry
Drug Design and Optimization: The compound’s unique scaffold provides opportunities for medicinal chemistry. Researchers have explored modifications to enhance its pharmacokinetics, solubility, and bioavailability. Structural analogs have been synthesized, focusing on substituents at various positions. These derivatives may serve as lead compounds for drug discovery .
Target Identification: Computational studies (DFT) have predicted potential binding sites for the compound within specific proteins. Molecular docking simulations suggest interactions with enzymes involved in cell signaling, metabolism, and disease pathways. Identifying these targets can guide further experimental validation .
Materials Science
Organic Semiconductors: The π-conjugated system in the compound’s core makes it interesting for organic electronics. Researchers have investigated its use as a building block for organic semiconductors. Thin films of the compound exhibit favorable charge transport properties, making it relevant for flexible electronic devices .
Photophysical Properties: The compound’s absorption and emission spectra have been studied. Its fluorescence properties make it suitable for applications in sensors, imaging, and optoelectronics. Researchers have explored its behavior in different solvents and matrices, revealing potential applications in luminescent materials .
Conclusion
“N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide” holds promise across diverse fields, from cancer research to materials science. Its unique structure and potential biological activities warrant further investigation. Researchers should continue exploring its properties and applications to unlock its full potential in scientific and medical contexts .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications of this compound would likely depend on its biological activity. Given the presence of the sulfonamide group, it could potentially be explored for use as an antibiotic. Additionally, the complex structure of the compound suggests that it could have a variety of other biological activities that could be explored in future research .
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c1-11-2-4-14(10-16(11)19)20-25(23,24)15-8-12-3-5-17(22)21-7-6-13(9-15)18(12)21/h2,4,8-10,20H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWUMLMHLRDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(furan-2-yl)methanone](/img/structure/B2427749.png)
![4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2427751.png)
![2-(6-Benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2427752.png)

![tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/no-structure.png)



![2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2427767.png)

![N-(2,4-difluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2427769.png)
![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)
![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)